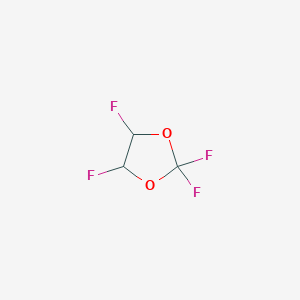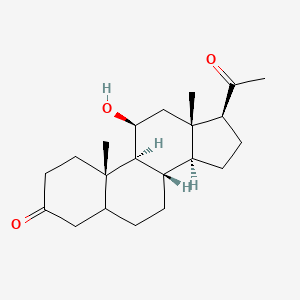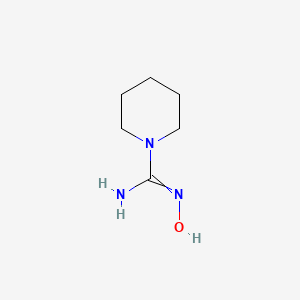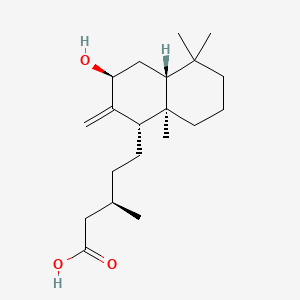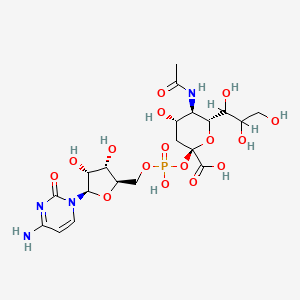
CMP-N-乙酰神经氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMP-sialic acid, also known as cytidine monophosphate sialic acid, is an activated form of sialic acid that plays a crucial role in the biosynthesis of sialic acid-containing complex carbohydrates. Sialic acids are a family of over 50 related nine-carbon sugars derived from neuraminic acid or deaminoneuraminic acid. These sugars are found at the terminal positions of glycoproteins and glycolipids on cell surfaces, where they are involved in various biological processes, including cell-cell recognition, communication, and immune response .
科学研究应用
CMP-唾液酸在科学研究中具有许多应用,包括:
糖生物学: 用于研究聚糖结构和功能,以及探测细胞表面唾液酸化缺陷.
生物技术: 用于化学酶法合成唾液寡糖和糖蛋白,用于治疗和诊断目的.
细胞生物学: 用于探索细胞间粘附、细胞内信号传导和糖蛋白稳定性的调节.
作用机制
CMP-唾液酸通过作为唾液酸转移酶的供体底物发挥作用,唾液酸转移酶将唾液酸残基转移到糖蛋白和糖脂的末端位置。 该过程发生在高尔基体中,CMP-唾液酸在高尔基体中被转运并被各种唾液酸转移酶同工酶利用 . 糖缀合物的唾液酸化在细胞通讯、免疫反应和病原体识别中起着至关重要的作用 .
准备方法
合成路线和反应条件
CMP-唾液酸可以通过化学酶法合成。一种常见的方法涉及使用唾液酸醛缩酶和 CMP-唾液酸合成酶。 该反应通常需要 N-乙酰神经氨酸(唾液酸)、胞苷三磷酸 (CTP) 和二价阳离子(如镁)等底物 . 反应条件通常包括 8 到 9.5 的 pH 范围和适合酶活性的温度范围 .
工业生产方法
CMP-唾液酸的工业生产涉及使用细菌 CMP-唾液酸合成酶,这些合成酶更稳定,更容易大量生产。 这些酶来源于脑膜炎奈瑟菌和埃希氏大肠杆菌等致病菌 . 生产过程包括发酵、酶提取和纯化步骤,以获得高产量的 CMP-唾液酸 .
化学反应分析
反应类型
CMP-唾液酸经历各种化学反应,包括:
常用试剂和条件
水解: 通常涉及酸性或酶促条件来断裂糖苷键.
主要产品
糖基化: 产生唾液酸化糖蛋白和糖脂,这对于各种生物功能至关重要.
水解: 产生游离唾液酸和 CMP.
相似化合物的比较
CMP-唾液酸由于其在唾液酸化中的特殊作用,与其他核苷酸糖相比是独一无二的。类似的化合物包括:
CMP-N-乙酰神经氨酸: CMP-唾液酸最常见的形式,参与糖蛋白和糖脂的唾液酸化.
CMP-N-糖基神经氨酸: 在一些哺乳动物、真菌和原生动物中发现的一种变体,但在健康的人体中没有发现.
CMP-脱氨神经氨酸: 主要在水生生物和细菌中发现.
CMP-唾液酸在唾液酸化中的独特作用及其参与各种生物过程使其成为研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
3063-71-6 |
|---|---|
分子式 |
C20H31N4O16P |
分子量 |
614.5 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
InChI 键 |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
物理描述 |
Solid |
同义词 |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?
A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].
- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].
Q2: Does the level of Lst expression influence the effectiveness of sialylation?
A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].
Q3: Are there any host factors that can influence the sialylation process?
A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].
Q4: What is the molecular formula and weight of CMP-NANA?
A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.
Q5: How was the presence of CMP-NANA confirmed in biological samples?
A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


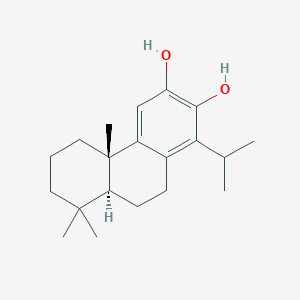
![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

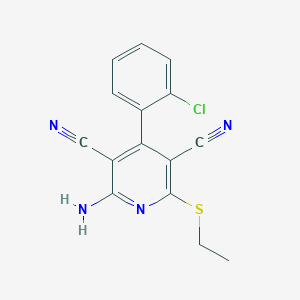
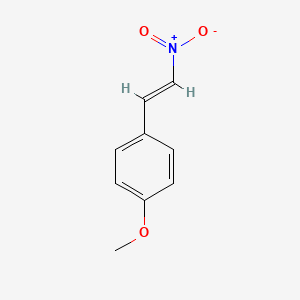
![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

